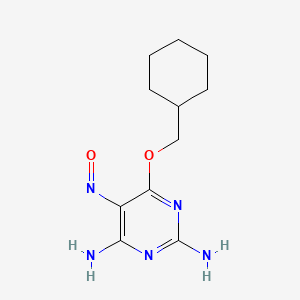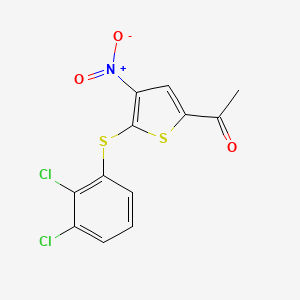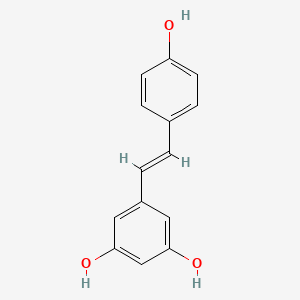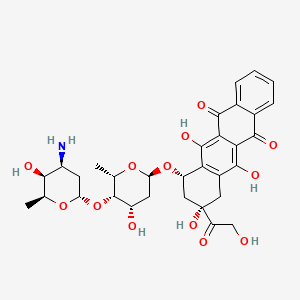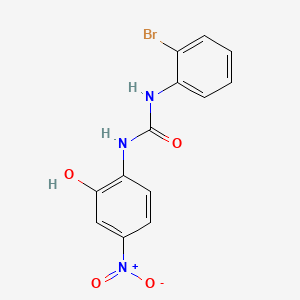
ESI-09
Vue d'ensemble
Description
Exchange protein activated by cAMP (Epac) proteins mediate cAMP signaling independent of protein kinase A (PKA). ESI-09 is an inhibitor of Epac1 and Epac2 with IC50 values of 3.2 and 1.4 µM, respectively. It shows no activity against PKA at concentrations as high as 25 µM. This compound has been shown to block Akt phosphorylation and insulin secretion in pancreatic β cells, as well as to block the migration of AsPC-1 and PANC-1 pancreatic cancer cells in vitro.
This compound is a novel noncyclic nucleotide EPAC antagonist that is capable of specifically blocking intracellular EPAC-mediated Rap1 activation and Akt phosphorylation, as well as EPAC-mediated insulin secretion in pancreatic β cells. EPAC1 plays an important role in pancreatic cancer cell migration and invasion, and thus represents a potential target for developing novel therapeutic strategies for pancreatic cancer.
Applications De Recherche Scientifique
Inhibiteur d'EPAC
ESI-09 est un inhibiteur sélectif des protéines d'échange activées directement par l'AMPc (EPAC) . Il a été démontré qu'il bloquait l'activité et les fonctions des EPAC . Cette inhibition est très sensible aux modifications mineures de la fraction 3-chlorophényle .
Fenêtre Thérapeutique
This compound a une "fenêtre thérapeutique" définie. Il inhibe l'activité des EPAC1 et EPAC2 de manière dose-dépendante, avec des valeurs apparentes de CI50 bien inférieures aux concentrations qui induisent la 'dénaturation des protéines' .
Dénaturation des protéines
À des concentrations pharmacologiquement efficaces, this compound ne déstabilise ni ne dénature de manière significative les protéines . Cette conclusion est étayée par des données de RMN montrant qu'this compound induit des changements de déplacement chimique dépendants des résidus à faibles concentrations, tout en préservant des pics bien dispersés .
Traitement du cancer du pancréas
Il a été démontré qu'this compound supprimait de manière synergique la prolifération et la survie des cellules cancéreuses du pancréas lorsqu'il est combiné au lithium . Cet effet n'est pas médié par l'effet inhibiteur du lithium sur la GSK3β, mais par la capacité du lithium à supprimer la signalisation de l'AMPc/protéine kinase A .
Inhibition de la migration et de l'invasion cellulaires
L'inhibition de l'EPAC1 par this compound bloque la migration et l'invasion des cellules cancéreuses du pancréas .
Métabolisme du calcium dans les cellules musculaires lisses aortiques
This compound exerce des effets différents sur la croissance induite de la concentration de Ca2+ cytoplasmique dans les cellules musculaires lisses aortiques des rats en fonction de l'agoniste .
Mécanisme D'action
Target of Action
ESI-09 primarily targets the exchange proteins directly activated by cAMP (EPACs), specifically EPAC1 and EPAC2 . These proteins are ubiquitously expressed intracellular cAMP receptor families . They play a crucial role in various physiological processes, including muscle contraction, metabolism, calcium homeostasis, cell apoptosis, immune regulation, cell adhesion, secretion, and the regulation of gene expression .
Mode of Action
This compound acts as a competitive inhibitor of EPAC1 and EPAC2 . It blocks the activity and functions of these proteins, thereby inhibiting the cAMP-dependent EPAC GEF activity . The compound’s action towards EPAC proteins is highly sensitive to minor modifications of the 3-chlorophenyl moiety .
Biochemical Pathways
The cAMP signaling cascade is the primary biochemical pathway affected by this compound . This pathway is one of the most frequently targeted pathways for the development of pharmaceuticals . By inhibiting EPAC activity, this compound disrupts the normal functioning of this pathway, leading to various downstream effects.
Pharmacokinetics
It’s important to note that the compound is highly hydrophobic, with a calculated clogp of 454 . This property could influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The inhibition of EPAC activity by this compound has been shown to recapitulate genetic phenotypes of EPAC knockout mice when applied in vivo . This suggests that the compound can have significant molecular and cellular effects, potentially influencing a wide range of physiological processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its low aqueous solubility due to its high hydrophobicity could affect its efficacy and stability
Propriétés
IUPAC Name |
(1E)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2/c1-16(2,3)14-8-12(21-23-14)15(22)13(9-18)20-19-11-6-4-5-10(17)7-11/h4-8,19H,1-3H3/b20-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEATJQGQHDURZ-DEDYPNTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)C(=NNC2=CC(=CC=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NO1)C(=O)/C(=N/NC2=CC(=CC=C2)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1683900.png)
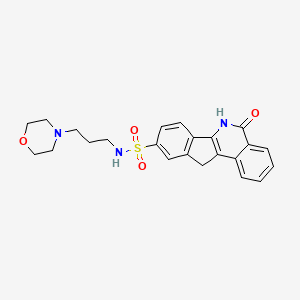
![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)



